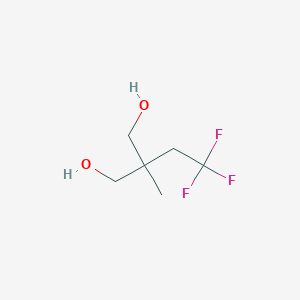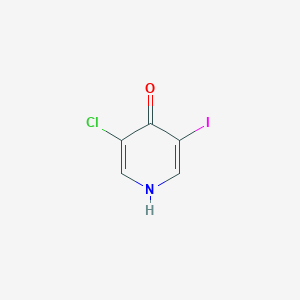
3-chloro-5-iodopyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-iodopyridin-4-ol is a chemical compound with the molecular formula C5H3ClINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-iodopyridin-4-ol can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, 5-chloro-2-aminopyridine can be treated with iodine in the presence of a silver salt to yield 3-iodo-5-chloropyridin-2-amine, which can then be converted to this compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-5-iodopyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
3-chloro-5-iodopyridin-4-ol is used in diverse scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Material Science: Its unique properties make it useful in the development of new materials.
Mecanismo De Acción
The mechanism by which 3-chloro-5-iodopyridin-4-ol exerts its effects involves interactions with various molecular targets. The specific pathways and targets depend on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-chloro-5-iodopyridin-4-ol is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and properties compared to other iodopyridine derivatives. This dual halogenation allows for versatile chemical modifications and applications .
Propiedades
IUPAC Name |
3-chloro-5-iodo-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULSBXXJKKXZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
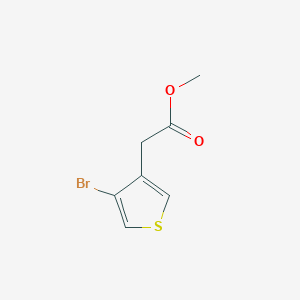
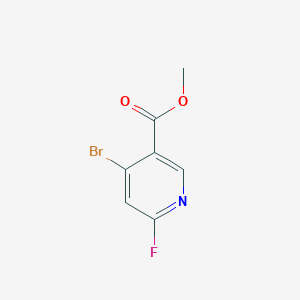
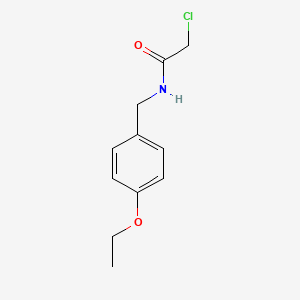
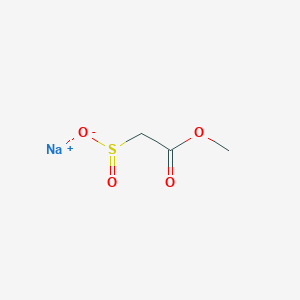
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
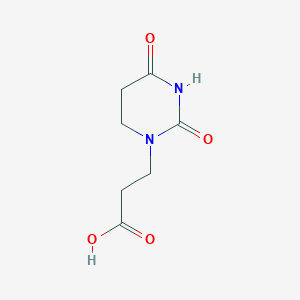
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
![3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride](/img/structure/B6601762.png)
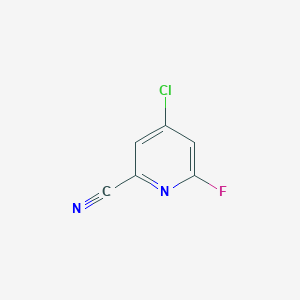
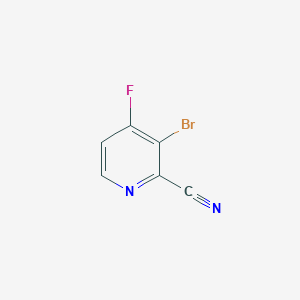
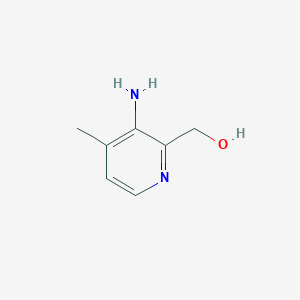
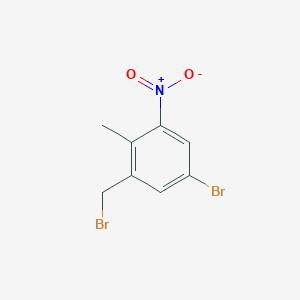
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)
